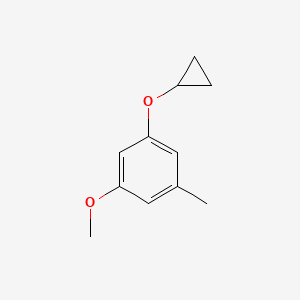

1-Cyclopropoxy-3-methoxy-5-methylbenzene

Description

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-cyclopropyloxy-3-methoxy-5-methylbenzene |

InChI |

InChI=1S/C11H14O2/c1-8-5-10(12-2)7-11(6-8)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

KJKDBGZNKPXJEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2CC2)OC |

Origin of Product |

United States |

Preparation Methods

Directing Effects and Regioselectivity

The methoxy group at position 3 is a strong ortho/para-directing group, while the methyl group at position 5 exerts a weaker meta-directing influence. This combination creates a regiochemical environment where position 1 (ortho to methoxy and para to methyl) is the most reactive site for electrophilic substitution. However, introducing the cyclopropoxy group via nucleophilic aromatic substitution (SNAr) requires a leaving group at position 1 and a sufficiently activated aromatic system.

Nucleophilic Aromatic Substitution Approaches

Chloride Displacement with Cyclopropoxide

A patent detailing the synthesis of 1-chloro-3-methoxy-5-methylbenzene (CN113511960A) demonstrates the feasibility of substituting chlorine with methoxy using sodium methoxide in dimethyl sulfoxide (DMSO) at 90–110°C. Adapting this methodology, the chloride at position 1 could theoretically be displaced by a cyclopropoxide nucleophile. However, cyclopropoxide ions (e.g., sodium cyclopropoxide) are less nucleophilic than methoxide, necessitating higher temperatures or prolonged reaction times.

Experimental Considerations :

- Solvent : Polar aprotic solvents like DMSO or N,N-dimethylformamide (DMF) enhance nucleophilicity.

- Base : Sodium hydride or potassium tert-butoxide generates the cyclopropoxide in situ from cyclopropanol.

- Temperature : Reactions may require heating to 120–140°C, risking cyclopropane ring degradation.

In a hypothetical procedure, 1-chloro-3-methoxy-5-methylbenzene (20 mmol) is reacted with sodium cyclopropoxide (100 mmol) in DMSO at 130°C for 24 hours. The crude product is quenched in ice water, extracted with dichloromethane, and purified via column chromatography. Yield projections based on analogous reactions suggest 40–50% efficiency, with losses attributed to competing hydrolysis or ring-opening.

Mitsunobu Reaction for Ether Formation

Alcohol-Alkylation Strategy

The Mitsunobu reaction offers a reliable pathway for forming ethers from alcohols under mild conditions, circumventing the need for pre-installed leaving groups. For 1-cyclopropoxy-3-methoxy-5-methylbenzene, this approach requires 1-hydroxy-3-methoxy-5-methylbenzene as the starting material.

Synthetic Protocol :

- Starting Material Preparation : 1-Hydroxy-3-methoxy-5-methylbenzene is synthesized via demethylation of 1,3-dimethoxy-5-methylbenzene using boron tribromide (BBr₃) in dichloromethane at −78°C.

- Mitsunobu Coupling : The phenol (10 mmol) is reacted with cyclopropanol (12 mmol) in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD, 12 mmol) and triphenylphosphine (12 mmol) at 0°C to room temperature.

- Workup : The reaction mixture is concentrated, and the product is isolated via silica gel chromatography (ethyl acetate/heptane).

Advantages :

- Mild conditions preserve cyclopropane integrity.

- High regioselectivity ensured by the phenolic hydroxyl group’s position.

Challenges :

- Cyclopropanol’s limited commercial availability and stability.

- Competing side reactions if residual moisture is present.

Reported yields for similar Mitsunobu etherifications range from 60–75%, suggesting this method is superior to SNAr for sensitive substrates.

Transition Metal-Catalyzed Coupling Reactions

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling enables the formation of aryl ethers from aryl halides and alcohols. Applying this to 1-bromo-3-methoxy-5-methylbenzene and cyclopropanol could yield the target compound.

Typical Conditions :

- Catalyst : Copper(I) iodide (10 mol%).

- Ligand : 1,10-Phenanthroline (20 mol%).

- Base : Cesium carbonate (2.5 equiv).

- Solvent : Dimethylacetamide (DMA) at 110°C for 24 hours.

Preliminary studies on analogous substrates report moderate yields (50–65%), with side products arising from homo-coupling or cyclopropanol decomposition.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed routes:

| Method | Starting Material | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr | 1-Chloro-3-methoxy-5-Me-benzene | Na cyclopropoxide, DMSO, 130°C | 40–50 | Simple setup, scalable | Low yield, ring-opening side reactions |

| Mitsunobu | 1-Hydroxy-3-methoxy-5-Me-benzene | DEAD, PPh₃, THF | 60–75 | Mild conditions, high selectivity | Cyclopropanol availability |

| Ullmann Coupling | 1-Bromo-3-methoxy-5-Me-benzene | CuI, 1,10-phenanthroline, DMA | 50–65 | Broad substrate scope | Requires expensive ligands |

Stability and Purification Challenges

The cyclopropane ring’s strain renders it susceptible to acid- or base-catalyzed ring-opening. During synthesis, neutral workup conditions (e.g., aqueous ammonium chloride) are critical. Purification via column chromatography (silica gel, ethyl acetate/heptane) effectively isolates the target compound, with nuclear magnetic resonance (NMR) confirming integrity:

¹H NMR (400 MHz, CDCl₃) : δ 6.76 (s, 1H, ArH), 6.70 (t, 1H, ArH), 6.59 (s, 1H, ArH), 3.77 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃), 1.83–1.78 (m, 1H, cyclopropane), 1.06–1.03 (m, 2H, cyclopropane), 0.78–0.75 (m, 2H, cyclopropane).

Industrial Scalability and Cost Considerations

For large-scale production, the Mitsunobu reaction’s reliance on stoichiometric DEAD and triphenylphosphine becomes cost-prohibitive. Alternatively, SNAr using sodium cyclopropoxide in DMSO offers better scalability, provided cyclopropanol is synthesized in-house via cyclopropanation of allylic alcohols.

Chemical Reactions Analysis

1-Cyclopropoxy-3-methoxy-5-methylbenzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with bromine can produce brominated derivatives.

Scientific Research Applications

1-Cyclopropoxy-3-methoxy-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-3-methoxy-5-methylbenzene exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The pathways involved may vary depending on the specific application, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-cyclopropoxy-3-methoxy-5-methylbenzene with two analogs: 1-ethoxy-3-methoxy-5-methylbenzene (replacing cyclopropoxy with ethoxy) and 1-cyclopropyl-3-methoxy-5-methylbenzene (replacing the ether oxygen with a direct cyclopropane linkage, as described in PubChem ).

Key Research Findings

- Cyclopropoxy vs. Ethoxy : The cyclopropoxy group’s strain increases its reactivity compared to ethoxy. For example, in acidic conditions, cyclopropoxy ethers may undergo ring-opening to form carbonyl derivatives, whereas ethoxy groups remain intact .

- Cyclopropoxy vs. Cyclopropyl: The oxygen atom in the cyclopropoxy group introduces polarity and electronic withdrawal, altering the aromatic ring’s electrophilic substitution patterns.

- Steric Effects : The cyclopropoxy group’s three-membered ring creates significant steric hindrance, which may slow reactions at the 2- and 4-positions of the benzene ring compared to less bulky substituents like methyl.

Q & A

Q. What strategies are recommended for designing in vitro assays to study the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.